molecular formula C20H22N2O3 B247637 1-Benzoyl-4-[(4-methylphenoxy)acetyl]piperazine

1-Benzoyl-4-[(4-methylphenoxy)acetyl]piperazine

Cat. No.: B247637
M. Wt: 338.4 g/mol
InChI Key: FCWVXAMZUMHTDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzoyl-4-[(4-methylphenoxy)acetyl]piperazine, also known as BMAP, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. BMAP belongs to the class of piperazine derivatives that exhibit various biological activities, such as antitumor, anti-inflammatory, and antimicrobial properties.

Scientific Research Applications

1-Benzoyl-4-[(4-methylphenoxy)acetyl]piperazine has been studied extensively for its potential therapeutic applications. One of the major areas of research is its anticancer activity. Studies have shown that this compound exhibits potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer (Wang et al., 2017). This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation (Li et al., 2018).
In addition to its anticancer activity, this compound also exhibits anti-inflammatory and antimicrobial properties. This compound has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, and reduce inflammation in animal models of inflammatory diseases (Li et al., 2018). This compound has also been shown to exhibit antimicrobial activity against various bacteria and fungi, including Staphylococcus aureus and Candida albicans (Wang et al., 2017).

Mechanism of Action

The exact mechanism of action of 1-Benzoyl-4-[(4-methylphenoxy)acetyl]piperazine is not fully understood. However, studies have suggested that this compound exerts its biological activities by inhibiting various signaling pathways involved in cancer cell growth, inflammation, and microbial infection. This compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is known to play a critical role in cancer cell growth and survival (Li et al., 2018). This compound has also been shown to inhibit the NF-κB signaling pathway, which is involved in the production of inflammatory cytokines (Li et al., 2018). Furthermore, this compound has been shown to disrupt the cell membrane of bacteria and fungi, leading to their death (Wang et al., 2017).
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis and inhibit cell proliferation in cancer cells (Li et al., 2018). This compound has also been shown to reduce inflammation in animal models of inflammatory diseases (Li et al., 2018). Furthermore, this compound has been shown to exhibit antimicrobial activity against various bacteria and fungi (Wang et al., 2017).

Advantages and Limitations for Lab Experiments

One of the major advantages of 1-Benzoyl-4-[(4-methylphenoxy)acetyl]piperazine is its potent biological activity against cancer cells, inflammation, and microbial infection. This compound is also relatively easy to synthesize, with a yield of around 70-80%. However, one of the limitations of this compound is its potential toxicity, as it has been shown to exhibit cytotoxicity in normal cells at high concentrations (Wang et al., 2017). Furthermore, the exact mechanism of action of this compound is not fully understood, which may limit its potential therapeutic applications.

Future Directions

There are several future directions for the research on 1-Benzoyl-4-[(4-methylphenoxy)acetyl]piperazine. One of the major areas of research is the development of this compound-based drugs for the treatment of cancer, inflammation, and microbial infection. Further studies are needed to elucidate the exact mechanism of action of this compound and its potential toxicity in normal cells. In addition, studies are needed to investigate the pharmacokinetics and pharmacodynamics of this compound in animal models and humans. Furthermore, the development of this compound analogs with improved biological activity and reduced toxicity is also an area of future research.
Conclusion:
In conclusion, this compound is a chemical compound that exhibits potent biological activity against cancer cells, inflammation, and microbial infection. This compound is relatively easy to synthesize, with a yield of around 70-80%. However, the exact mechanism of action of this compound is not fully understood, and its potential toxicity in normal cells may limit its therapeutic applications. Future research on this compound will focus on the development of this compound-based drugs, elucidation of its mechanism of action, investigation of its pharmacokinetics and pharmacodynamics, and the development of this compound analogs with improved biological activity and reduced toxicity.

Synthesis Methods

The synthesis of 1-Benzoyl-4-[(4-methylphenoxy)acetyl]piperazine involves the reaction of 4-methylphenol with benzoyl chloride in the presence of a base to form 4-methylbenzoyl chloride. This intermediate is then reacted with piperazine in the presence of a base to form this compound. The yield of this reaction is reported to be around 70-80% (Yu et al., 2016).

Properties

Molecular Formula

C20H22N2O3

Molecular Weight

338.4 g/mol

IUPAC Name

1-(4-benzoylpiperazin-1-yl)-2-(4-methylphenoxy)ethanone

InChI

InChI=1S/C20H22N2O3/c1-16-7-9-18(10-8-16)25-15-19(23)21-11-13-22(14-12-21)20(24)17-5-3-2-4-6-17/h2-10H,11-15H2,1H3

InChI Key

FCWVXAMZUMHTDI-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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